levornidazole

Vue d'ensemble

Description

Le levornidazole est un nouvel agent antimicrobien nitroimidazolé particulièrement efficace contre les bactéries anaérobies . Il s'agit du lévo-isomère de l'ornidazole et a été développé comme un dérivé nitroimidazolé de troisième génération après le métronidazole et le tinidazole . Le this compound est connu pour sa biodisponibilité orale élevée et sa longue demi-vie, ce qui en fait un candidat prometteur pour le traitement de diverses infections anaérobies .

Applications De Recherche Scientifique

Levornidazole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nitroimidazole chemistry and its derivatives.

Biology: Investigated for its effects on anaerobic bacteria and its potential as an antimicrobial agent.

Industry: Employed in the development of new antimicrobial agents and formulations.

Mécanisme D'action

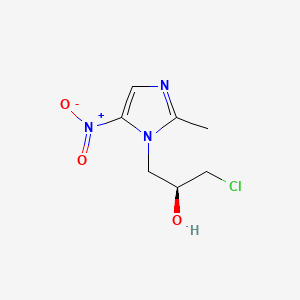

Levornidazole, also known as Ornidazole Levo-, Levo-ornidazole, Ornidazole (Levo-), (S)-Ornidazole, or (2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, is a novel nitroimidazole antimicrobial agent .

Target of Action

This compound primarily targets anaerobic bacteria and protozoa . These organisms thrive in environments devoid of oxygen and are often responsible for various types of infections.

Mode of Action

This compound operates through a well-characterized mechanism of action inherent to the nitroimidazole class of drugs . This mechanism primarily involves the reduction of the nitro group by bacterial and protozoal enzymes to produce reactive nitrogen species . These reactive species then interact with the DNA of the microorganisms, causing DNA damage and inhibiting further synthesis . This disruption of DNA processes interferes with the organism’s ability to replicate and survive .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in DNA synthesis and repair. By causing direct DNA damage, this compound effectively halts these processes, leading to cell death in the targeted anaerobic organisms .

Pharmacokinetics

This compound exhibits excellent pharmacokinetic properties. After oral administration, it is rapidly and completely absorbed , reaching peak plasma concentration about 0.5 hours after a single dose . The maximal concentration (Cmax) and exposure (AUC) of this compound increase linearly with dose . The compound has a large apparent volume of distribution (48.68 ± 4.92 L) and a long half-life (11.93 ± 1.28 h), indicating extensive distribution and sustained presence in the body . The absolute oral bioavailability of this compound tablets is high, at 98.3% ± 7.6% . The urinary excretion of this compound is relatively low, at 7.99% .

Result of Action

The result of this compound’s action is the effective killing of anaerobic bacteria and protozoa. By causing DNA damage and inhibiting DNA synthesis, this compound prevents these organisms from replicating and surviving . This leads to a reduction in infection and alleviation of symptoms in the host.

Action Environment

The action of this compound is influenced by the anaerobic environment of the targeted organisms. As a nitroimidazole, this compound is activated in low-oxygen conditions, which are typical of the environments where anaerobic bacteria and protozoa thrive .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le levornidazole est synthétisé par une série de réactions chimiques à partir de l'ornidazole.

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que la cristallisation, la purification et le contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le levornidazole subit diverses réactions chimiques, notamment :

Réduction : Le groupe nitro du this compound peut être réduit pour former des dérivés aminés.

Oxydation : Le this compound peut subir des réactions d'oxydation pour former des métabolites hydroxylés.

Substitution : Le composé peut participer à des réactions de substitution, en particulier en présence de nucléophiles.

Réactifs et conditions courantes :

Réduction : Les agents réducteurs courants comprennent l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium.

Oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés.

Substitution : Les nucléophiles comme l'azoture de sodium ou les thiols sont couramment employés.

Principaux produits formés :

Réduction : Dérivés aminés du this compound.

Oxydation : Métabolites hydroxylés.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie des nitroimidazoles et de leurs dérivés.

Biologie : Étudié pour ses effets sur les bactéries anaérobies et son potentiel en tant qu'agent antimicrobien.

Industrie : Employé dans le développement de nouveaux agents antimicrobiens et formulations.

5. Mécanisme d'action

Le this compound exerce ses effets antimicrobiens en bloquant la synthèse de l'hélice d'ADN ou la transcription et la réplication de l'ADN bactérien. Le groupe nitro du this compound est réduit pour former des intermédiaires réactifs qui provoquent des cassures de l'ADN et inhibent la synthèse des acides nucléiques, conduisant à la mort des cellules bactériennes . Les principales cibles moléculaires sont l'ADN et les enzymes associées impliquées dans la réplication et la transcription .

Comparaison Avec Des Composés Similaires

Le levornidazole est comparé à d'autres dérivés nitroimidazoles tels que le métronidazole, le tinidazole et l'ornidazole. Bien que tous ces composés partagent un mécanisme d'action similaire, le this compound est unique en raison de sa biodisponibilité orale plus élevée, de sa demi-vie plus longue et de sa meilleure efficacité contre certaines bactéries anaérobies .

Composés similaires :

- Métronidazole

- Tinidazole

- Ornidazole

- Dextrornidazole

Le profil pharmacocinétique amélioré du this compound et son activité antimicrobienne accrue en font un ajout précieux à la classe des agents antimicrobiens nitroimidazoles .

Propriétés

IUPAC Name |

(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWKIXLWTCNBKN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C[C@@H](CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166734-83-4 | |

| Record name | Ornidazole, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORNIDAZOLE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7CGZ9LP53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

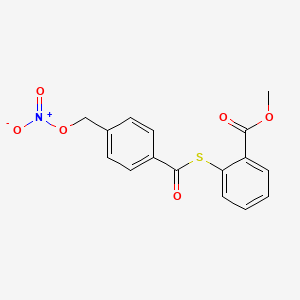

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

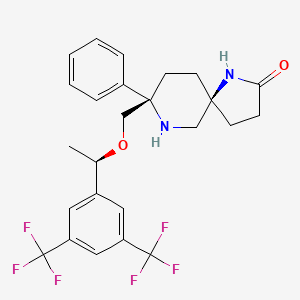

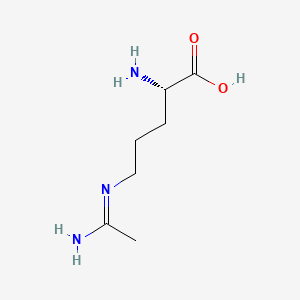

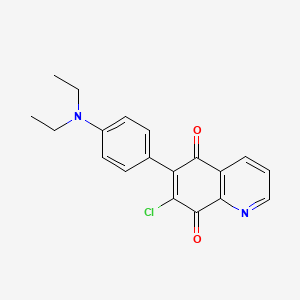

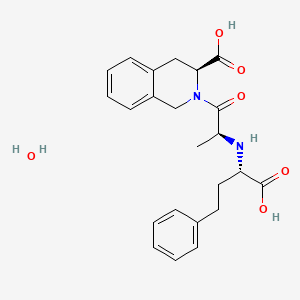

Feasible Synthetic Routes

Q1: How does levornidazole exert its antibacterial effect?

A1: [] this compound, like other nitroimidazoles, works by diffusing into the microbial cell and undergoing reductive activation. This process forms reactive intermediates that damage DNA, leading to cell death.

Q2: Is there a difference in antibacterial activity between this compound and ornidazole?

A2: [] this compound displays in vitro activity similar to or slightly higher than ornidazole against anaerobic gram-negative and gram-positive bacilli, and anaerobic gram-positive cocci. Both show good activity against Bacteroides fragilis, Bacteroides thetaiotaomicron, Clostridium difficile, Clostridium perfringens, and Peptostreptococcus magnus.

Q3: Are there any differences in the central nervous system effects between this compound and (R)-ornidazole?

A3: [] Yes, (R)-ornidazole exhibits stronger central nervous system inhibition compared to (S)-ornidazole (this compound). This difference is observed in various tests, including hypnotic activity, sleeping synergy with thiopental, and anticonvulsive activity in mice models.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H10ClN3O3, and its molecular weight is 203.62 g/mol.

Q5: Are there any specific challenges in formulating stable this compound injections?

A5: [] Maintaining the stability of this compound injections, especially at low temperatures, can be challenging. Novel formulation approaches, such as using specific heating-cooling cycles during production with ethanol or a mixture of ethanol and propylene glycol as solvents, have been explored to enhance stability.

Q6: How does the pharmacokinetic profile of this compound compare to ornidazole?

A6: [, ] Studies in healthy Chinese subjects show that the pharmacokinetic parameters, such as Cmax, AUC0-∞, and AUC0-t, are similar for this compound and ornidazole after intravenous administration. This suggests comparable absorption, distribution, and elimination characteristics.

Q7: Does this compound undergo chiral inversion to (R)-ornidazole in vivo?

A7: [, ] No, research confirms the absence of chiral inversion of this compound to (R)-ornidazole in vivo following intravenous administration.

Q8: Is there any difference in the pharmacokinetic profile of this compound and this compound phosphate disodium?

A8: [] Studies in rats indicate that this compound phosphate disodium rapidly converts to this compound in vivo. The pharmacokinetic parameters between the two forms show no significant difference, suggesting comparable bioavailability and distribution.

Q9: What are the clinical applications of this compound?

A9: this compound exhibits clinical efficacy in treating various anaerobic infections, including pelvic inflammatory disease [], oral anaerobic infections [], and pelvic anaerobic infections [].

Q10: Does this compound exhibit potential for treating endometriosis?

A10: [] A rat model of endometriosis suggests that ornidazole, the racemic mixture containing this compound, may restrict endometriosis progression by exhibiting anti-inflammatory and antiangiogenic effects. Further research is needed to confirm the specific role of this compound.

Q11: What is known about the safety and tolerability of this compound?

A11: [, ] this compound demonstrates a favorable safety profile with low incidence of adverse reactions. Studies indicate that it is well-tolerated in healthy volunteers after single and multiple intravenous doses.

Q12: What analytical methods are used to quantify this compound?

A12: Several analytical techniques, including high-performance liquid chromatography (HPLC) [, , , , , , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [], are employed for the qualitative and quantitative analysis of this compound in various matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)